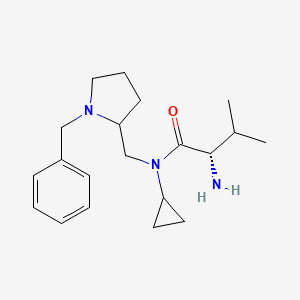

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a chiral small molecule characterized by a butyramide backbone (four-carbon chain) with an amino group at the second carbon. The stereochemistry at this position is designated as S-configuration, which may influence its biological activity and binding specificity. Key structural features include:

- N-Substituents: A cyclopropyl group and a 1-benzyl-pyrrolidin-2-ylmethyl moiety.

- Pyrrolidine ring: A five-membered nitrogen-containing ring with a benzyl group at the 1-position, contributing to steric bulk and aromatic interactions.

This compound’s synthesis and structural characterization likely employ crystallographic methods such as SHELX programs for refinement and validation, as these tools are widely used in small-molecule crystallography .

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)14-18-9-6-12-22(18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18?,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAQSTYLPZVOCK-GGYWPGCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a benzyl halide.

Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a Grignard reaction, where a cyclopropyl magnesium halide reacts with an appropriate carbonyl compound.

Final Amidation: The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, where nucleophiles such as halides or alkoxides replace existing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl or cyclopropyl derivatives.

Applications De Recherche Scientifique

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide and Analogues

Key Observations:

Backbone Length :

- The target compound’s butyramide backbone (4 carbons) offers greater conformational flexibility compared to acetamide (2 carbons) or propionamide (3 carbons) analogues. This may enhance binding to extended hydrophobic pockets in biological targets.

- In contrast, S45 features a propanamide backbone with a bulky indole group, favoring interactions with aromatic or planar receptors.

Nitrogen Substituents: The cyclopropyl group in the target compound and one analogue introduces ring strain, which can stabilize specific conformations and resist oxidative metabolism. The 1-benzyl-pyrrolidin-2-ylmethyl group distinguishes the target compound from piperidine-based analogues . Pyrrolidine’s smaller ring size (5-membered vs.

Aromatic and Aliphatic Groups :

- The benzyl group in the target compound enables π-π stacking with protein aromatic residues, a feature absent in methyl-piperidine analogues .

- S45 incorporates an indole moiety, which may interact with serotoninergic or kinase targets, unlike the target compound’s benzyl-pyrrolidine system.

Physicochemical and Pharmacokinetic Implications

- Metabolic Stability: Cyclopropyl groups are known to block cytochrome P450 oxidation, suggesting enhanced metabolic stability compared to compounds with linear alkyl chains (e.g., S45’s butylamino group) .

Activité Biologique

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a compound of interest in medicinal chemistry, particularly for its potential biological activity. This article synthesizes available data on its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H25N3O

- Molecular Weight : 287.4 g/mol

- CAS Number : 1353996-76-5

- Boiling Point : 437.7 ± 28.0 °C (predicted)

- Density : 1.16 ± 0.1 g/cm³ (predicted)

- pKa : 9.06 ± 0.40 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C17H25N3O |

| Molecular Weight | 287.4 g/mol |

| Boiling Point | 437.7 °C |

| Density | 1.16 g/cm³ |

| pKa | 9.06 |

The compound exhibits biological activity primarily through its interaction with G protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating various physiological processes by transmitting signals from outside the cell to the inside, influencing cellular responses.

Pharmacological Profile

Research indicates that (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has a favorable pharmacokinetic profile, which enhances its potential as a drug candidate. Its ability to modulate GPCR signaling pathways suggests applications in treating conditions such as cancer and neurodegenerative diseases.

Case Studies and Research Findings

- Cancer Treatment :

- Neuropharmacological Effects :

- Structure-Activity Relationship (SAR) :

In Vivo Studies

In vivo studies demonstrate promising results regarding the compound's safety and efficacy profile, with minimal adverse effects reported at therapeutic doses. These studies are crucial for advancing the compound towards clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, and how can reaction conditions be optimized?

- Methodology :

-

Stepwise coupling : Use a multi-step approach involving (1) activation of carboxylic acid derivatives (e.g., via HOBt/EDC coupling agents ) and (2) nucleophilic substitution or reductive amination for introducing the benzyl-pyrrolidinylmethyl and cyclopropyl groups.

-

Reaction optimization : Employ temperature-controlled steps (e.g., 0–5°C for sensitive intermediates ) and solvent systems like ethanol or DMF, as described in analogous pyrrolidine-based syntheses .

-

Purification : Use flash chromatography (e.g., 40–70% ethyl acetate in hexane) or recrystallization for high-purity isolation.

- Key parameters :

| Parameter | Optimization Strategy |

|---|---|

| Temperature | 0–5°C for condensation; RT for coupling |

| Solvent | Ethanol/DMF for solubility |

| Catalysts | Piperidine for Knoevenagel-type reactions |

Q. How can the stereochemical configuration of the compound be confirmed?

- Methodology :

- X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement, leveraging high-resolution data to resolve chiral centers .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol for enantiomeric purity validation.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT-based simulations).

Q. What safety precautions are critical during handling and storage?

- Handling : Use fume hoods, gloves, and protective eyewear to avoid inhalation/skin contact. Avoid dust dispersion via local exhaust systems .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C, away from oxidizers and light .

- Decomposition risks : Monitor for toxic fumes (e.g., NOₓ, SOₓ) during thermal degradation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

- Data reconciliation strategy :

Validate crystallographic data via SHELXL refinement (R-factor < 5%) .

Cross-reference NMR/IR peaks with computational models (e.g., Gaussian 16).

Use dynamic NMR to probe conformational flexibility in solution (e.g., hindered rotation of the cyclopropyl group).

- Case study : A discrepancy in pyrrolidine ring puckering was resolved by comparing X-ray data with DFT-optimized geometries in a related compound .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodology :

- Molecular docking : Use AutoDock Vina to assess binding to biological targets (e.g., enzymes with pyrrolidine-binding pockets).

- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability.

- Validation : Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability ).

Q. How can synthetic yields be improved for large-scale production in academic settings?

- Strategies :

- Flow chemistry : Continuous flow systems reduce side reactions in multi-step syntheses (e.g., for temperature-sensitive intermediates).

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps, optimizing pressure (1–5 bar) and solvent polarity .

- Yield comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Batch synthesis | 65–75 | >97 |

| Flow chemistry | 80–85 | >99 |

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Root causes :

- Variability in assay conditions (e.g., cell lines, serum concentrations).

- Differences in enantiomeric purity (e.g., inadvertent racemization during synthesis).

- Resolution :

Standardize assays using reference compounds (e.g., NIH/ECACC protocols).

Re-evaluate compound purity via LC-MS and chiral HPLC .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.